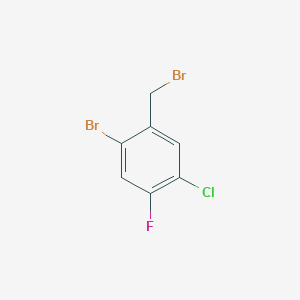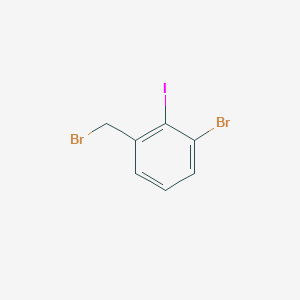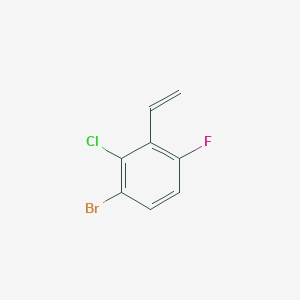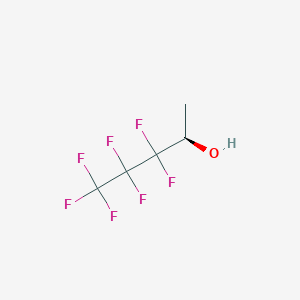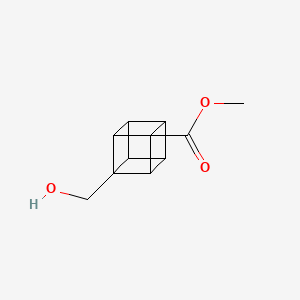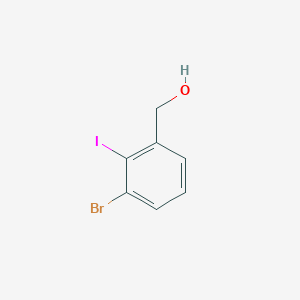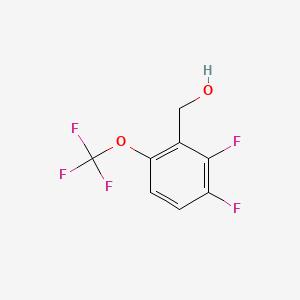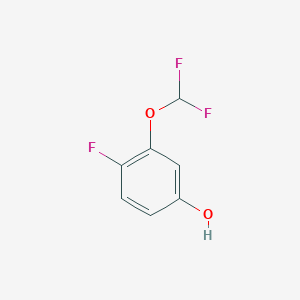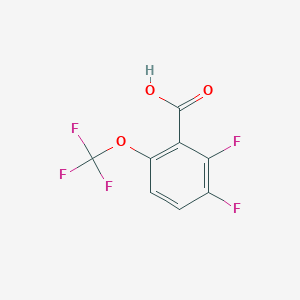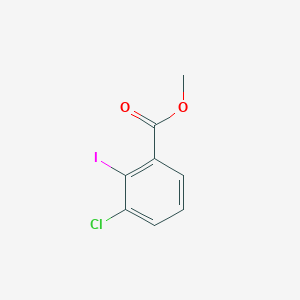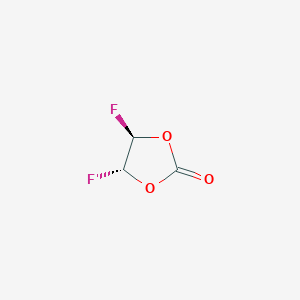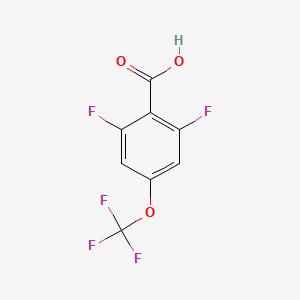
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3F5O3. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a trifluoromethoxy group at the 4 position on the benzoic acid ring. It is a solid powder at ambient temperature and is known for its high purity and stability .
Vorbereitungsmethoden
The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced and subsequently converted into trifluoromethyl aryl ethers .
Analyse Chemischer Reaktionen
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon–carbon bonds using palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid is not well-documented. similar compounds exert their effects by inhibiting specific molecular targets, such as enzymes involved in metabolic pathways. For example, some fluorinated compounds inhibit mitochondrial electron transport at the cytochrome bc1 complex .
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid can be compared with other fluorinated benzoic acids, such as:
2,6-Difluorobenzoic acid: This compound has two fluorine atoms at the 2 and 6 positions but lacks the trifluoromethoxy group.
4-(Trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group at the 4 position instead of a trifluoromethoxy group.
2-(Trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group at the 2 position and an aldehyde group instead of a carboxylic acid group.
The presence of the trifluoromethoxy group in this compound makes it unique, as this group can significantly influence the compound’s reactivity and biological activity.
Eigenschaften
IUPAC Name |
2,6-difluoro-4-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVTTWPGSPGACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1',3'-Dioxospiro[1,3-thiazolidine-2,2'-indene]-4-carboxylic acid;hydrochloride](/img/structure/B8064232.png)
![5-Amino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one;hydrochloride](/img/structure/B8064246.png)
![(1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B8064249.png)
